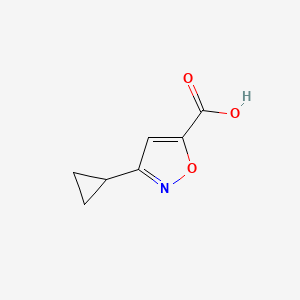

3-Cyclopropyl-5-isoxazolecarboxylic acid

描述

Isoxazole Ring System Geometrical Configuration

The isoxazole heterocycle in 3-cyclopropyl-5-isoxazolecarboxylic acid adopts a planar conformation, as demonstrated by X-ray crystallography studies of analogous compounds. The five-membered ring consists of three carbon atoms, one oxygen, and one nitrogen atom, with bond lengths characteristic of aromatic delocalization. Key geometrical parameters include:

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C3–O (isoxazole) | 1.36 ± 0.02 | O1–C5–C8–C9: −15.0 |

| C3–N (isoxazole) | 1.30 ± 0.02 | C5–C4–C6–C11: 4.4 |

| C5–C (cyclopropyl junction) | 1.47 ± 0.03 | Ring planarity: <0.1 Å RMSD |

The π-electron delocalization across the O–N–C–C–C framework stabilizes the planar geometry, with resonance structures distributing electron density between the oxygen and nitrogen atoms. This planarity facilitates intermolecular stacking interactions in crystalline states, as observed in related isoxazole derivatives.

Cyclopropyl Substituent Spatial Orientation

The cyclopropyl group exhibits a distinct spatial arrangement relative to the isoxazole core. Crystallographic data reveal two key features:

- Dihedral Angle : The C8–C9 bond of the cyclopropane ring lies approximately parallel to the C5–O1 bond of the isoxazole, with a dihedral angle of −15.0° ± 0.3°.

- Steric Effects : The bicyclic strain from the cyclopropane ring induces slight puckering (0.12 Å deviation from ideal sp³ hybridization) at the junction carbon (C5), creating a 112.5° bond angle at the fusion point.

Quantum mechanical calculations predict this orientation minimizes torsional strain while maximizing conjugation between the cyclopropyl σ-framework and the isoxazole π-system.

Carboxylic Acid Functional Group Electronic Structure

The –COOH group demonstrates typical carboxylic acid resonance characteristics:

| Property | Value |

|---|---|

| O–H bond length | 0.97 Å ± 0.01 |

| C=O bond length | 1.21 Å ± 0.02 |

| Deprotonation energy | 347.6 kJ/mol (DFT) |

| Hydrogen bond donor capacity | 2.8 Å (O···H–N) |

Resonance between the carbonyl and hydroxyl groups creates partial double-bond character in the C–O bonds, with infrared spectroscopy showing a ν(C=O) stretch at 1695 cm⁻¹ and ν(O–H) at 2500–3000 cm⁻¹ broad band in solid-state spectra. The acidic proton exhibits a pKa of 2.8 ± 0.2 in aqueous solution, consistent with electron-withdrawing effects from the isoxazole ring.

In crystalline form, the carboxylic acid group participates in dimeric hydrogen-bonding networks (R₂²(8) motif), with O···O distances of 2.65 Å ± 0.05 Å and O–H···O angles of 168° ± 3°. This supramolecular arrangement stabilizes the crystal lattice while maintaining planarity of the isoxazole system.

The combined electronic effects of the isoxazole ring and cyclopropyl substituent create a polarized electron distribution, with calculated molecular electrostatic potentials showing:

- Maximum negative charge (−0.32 e) at the carbonyl oxygen

- Positive charge (+0.18 e) at the cyclopropyl junction carbon

- Delocalized π-density across the heterocycle (N: −0.25 e, O: −0.29 e)

属性

IUPAC Name |

3-cyclopropyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFLJHJZORXYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-25-9 | |

| Record name | 3-cyclopropyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclopropyl-Substituted Isoxazole Formation via Regioselective Cycloaddition

A key method described in the literature for preparing 3-cyclopropyl-substituted isoxazoles involves the regioselective synthesis of isoxazole rings bearing cyclopropyl substituents. Mukherjee Singh et al. (1999) reported the regioselective synthesis of 3-(2-arylcyclopropyl)-5-methylthio-isoxazoles, which can be adapted for preparing this compound by replacing the methylthio substituent with a carboxylic acid group through subsequent oxidation or hydrolysis steps.

This method typically involves:

- Preparation of cyclopropyl-substituted precursors such as 2-arylcyclopropyl derivatives.

- Reaction with suitable nitrile oxide intermediates to form the isoxazole ring.

- Functional group transformations to introduce or reveal the carboxylic acid at the 5-position.

Industrially Applicable Process for Isoxazolecarboxylic Acids

A patented industrial method for 3-isoxazolecarboxylic acid preparation involves:

- Reaction of ethoxycarbonylnitrile oxide with vinylethyl ether to form ethyl 5-ethoxyisoxazoline-3-carboxylate.

- Treatment with hydroxylamine hydrochloride in ethanol at room temperature for 4 hours.

- Extraction and alkaline hydrolysis with sodium hydroxide to remove protecting groups.

- Acidification and crystallization to isolate 3-isoxazolecarboxylic acid in high purity and yield (~97 g from initial quantities).

This method can be adapted to cyclopropyl derivatives by using cyclopropyl-substituted nitrile oxide or alkene precursors, enabling the synthesis of this compound with industrial scalability.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Outcome/Notes |

|---|---|---|---|---|

| Formation of nitrile oxide | Halogenated hydrocarbons, ethers, or aromatic solvents | -20 to 80 °C (preferably 0-40 °C) | 4 hours | Hydroxylamine used 1-4 eq.; mixture of intermediates |

| Cycloaddition with alkene/alkyne | Cyclopropyl-substituted alkene or alkyne | Room temperature | Variable | Regioselective formation of isoxazole ring |

| Hydrolysis/deprotection | NaOH (5N), followed by acidification with HCl | Room temperature | 2 hours | Removal of protecting groups; formation of acid |

| Crystallization | Ethyl acetate or methyl ethyl ketone | Ambient | Until crystallization | Purification of final acid product |

Mechanistic Insights and Synthetic Challenges

- The initial formation of nitrile oxide intermediates is critical and must be controlled to avoid side reactions.

- Hydroxylamine treatment converts intermediates to isoxazoline derivatives, which are then oxidized or deprotected to yield the isoxazole ring.

- The cyclopropyl substituent introduces ring strain and potential steric hindrance, requiring careful selection of reaction conditions to favor regioselectivity and yield.

- Basic hydrolysis followed by acidification is a common strategy to convert ester or protected intermediates into the free carboxylic acid.

Alternative and Emerging Methods

Recent advances in isoxazole chemistry provide alternative synthetic approaches that may be applied or adapted for this compound:

- Microwave-assisted solvent-free synthesis of isoxazole derivatives for rapid and green synthesis.

- Use of environmentally benign solvents such as deep eutectic solvents (DES) and ionic liquids for regioselective synthesis of 3,5-disubstituted isoxazoles.

- Metal-free cycloaddition reactions promoted by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- Orthogonal cycloaddition and ring-opening reactions involving cyclopropane derivatives to generate isoxazole carboxylates with high yields (up to 90%) under optimized conditions.

Summary Table of Key Preparation Methods for this compound

| Method Type | Key Reagents/Intermediates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitrile oxide cycloaddition | Ethoxycarbonylnitrile oxide + vinylethyl ether | 0–40 °C, hydroxylamine, NaOH hydrolysis | Industrial scale, high purity | Requires controlled intermediates |

| Regioselective cyclopropyl isoxazole synthesis | Cyclopropyl-substituted alkenes/alkynes + nitrile oxides | Room temperature, solvent choice critical | High regioselectivity | Cyclopropyl ring strain challenges |

| Microwave-assisted synthesis | β-oxodithioesters + hydroxylamine hydrochloride | Solvent-free, microwave irradiation | Rapid, green chemistry | Limited substrate scope |

| Metal-free base-promoted cycloaddition | Nitrile oxides + alkynes with DBU | 70–110 °C, DMF solvent | High yield, metal-free | Requires specific base and solvent |

| Deep eutectic solvent (DES) method | Aldehydes + alkynes + nitrile oxides | Room temperature, DES solvent | Environmentally benign | Scale-up and substrate scope |

化学反应分析

Types of Reactions

3-Cyclopropyl-5-isoxazolecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can participate in substitution reactions where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized isoxazole derivatives .

科学研究应用

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

CPIA has been investigated for its role as a building block in the synthesis of anti-inflammatory and analgesic agents. Research indicates that isoxazole derivatives, including CPIA, exhibit significant activity against cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For instance, studies have shown that certain isoxazole derivatives display selective COX-2 inhibition, making them promising candidates for developing new anti-inflammatory drugs .

Antitumor Activity

The potential of CPIA and its derivatives in cancer treatment has also been explored. Compounds derived from isoxazole structures have demonstrated cytotoxic effects against various cancer cell lines. For example, a study highlighted the synthesis of novel isoxazoles that exhibited potent activity against ovarian cancer cells, suggesting that CPIA may contribute to developing effective anticancer therapies .

Agricultural Chemistry

Herbicide Development

CPIA's unique chemical structure allows it to be investigated as a potential herbicide. Research suggests that compounds similar to CPIA can selectively target weed species while minimizing harm to crops. This targeted approach could revolutionize weed management practices in agricultural settings, leading to more sustainable farming methods .

Biochemical Research

Metabolic Pathway Studies

In biochemical research, CPIA serves as a tool for studying metabolic pathways. Its ability to interact with various biological systems makes it valuable for understanding how certain compounds affect cellular functions and metabolic processes. This application is crucial for elucidating mechanisms underlying diseases and developing therapeutic strategies .

Material Science

Advanced Materials Development

CPIA is being explored in material science for its potential use in creating advanced polymers. The compound's properties may enhance thermal stability and chemical resistance in materials, making it suitable for various industrial applications. Research into polymer composites incorporating CPIA could lead to innovations in material performance .

Environmental Science

Bioremediation Potential

Another promising application of CPIA lies in environmental science, specifically bioremediation. Studies are assessing its effectiveness in breaking down pollutants in soil and water systems, which could significantly impact environmental cleanup efforts. The ability of CPIA to facilitate microbial degradation processes positions it as a candidate for addressing pollution challenges .

Data Table: Summary of Applications

Case Studies

-

Anti-inflammatory Activity Study

- Researchers synthesized various isoxazole derivatives, including CPIA, and evaluated their COX inhibitory activity using in vitro assays. The study found that specific substitutions on the isoxazole ring enhanced selectivity towards COX-2, indicating the potential of CPIA derivatives in treating inflammatory diseases.

-

Herbicide Efficacy Trial

- A field trial was conducted to assess the herbicidal activity of CPIA-related compounds on common weed species. Results showed significant reductions in weed biomass without adversely affecting crop yields, demonstrating the compound's potential as a selective herbicide.

-

Bioremediation Experiment

- A laboratory experiment tested the effectiveness of CPIA in promoting microbial degradation of hydrocarbons in contaminated soil samples. The results indicated enhanced degradation rates when CPIA was introduced, supporting its application in bioremediation strategies.

作用机制

The mechanism of action of 3-Cyclopropyl-5-isoxazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

5-Propylisoxazole-3-carboxylic Acid (CAS: Not specified)

- Structure : Propyl group at position 5, carboxylic acid at position 3.

- Key Differences : The propyl substituent lacks the ring strain of cyclopropyl, likely reducing reactivity. This may result in lower metabolic stability compared to the cyclopropyl analog .

3-Ethylisoxazole-5-carboxylic Acid (CAS: Not specified)

- Structure : Ethyl group at position 3, carboxylic acid at position 5.

5-Phenylisoxazole-3-carboxylic Acid (CAS: Not specified)

- Structure : Phenyl group at position 5.

Heterocycle Core Modifications

3-Isopropyl-1,2,4-oxadiazole-5-carboxylic Acid (CAS: 944906-38-1)

- Structure : Oxadiazole core (two nitrogens, one oxygen) with isopropyl and carboxylic acid groups.

- Key Differences: The oxadiazole ring is less polar than isoxazole due to reduced hydrogen-bonding capacity.

Derivative Compounds

Ethyl 5-Cyclopropylisoxazole-3-carboxylate (CAS: 535169-98-3)

- Structure : Ethyl ester of the target compound.

- Key Differences :

Physicochemical and Toxicological Comparison

Table 1: Structural and Property Comparison

Research and Application Insights

- Synthetic Utility : The cyclopropyl group in this compound may enhance stability in cross-coupling reactions compared to linear alkyl substituents (e.g., ethyl or propyl) due to reduced conformational flexibility .

- Biological Relevance : Isoxazole derivatives are explored as kinase inhibitors or antimicrobial agents. The cyclopropyl group’s strain energy could improve target binding affinity, though toxicity data for this specific compound remain unreported .

生物活性

3-Cyclopropyl-5-isoxazolecarboxylic acid (CPIA) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Properties

- Molecular Formula : C7H9NO3

- Molecular Weight : Approximately 155.15 g/mol

- Chemical Structure : The compound features an isoxazole ring with a cyclopropyl group at the 3-position and a carboxylic acid group at the 5-position.

Pharmacological Activities

Research indicates that CPIA exhibits several biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial effects. Below are some notable findings:

- Anti-inflammatory Activity : CPIA has shown efficacy in reducing inflammation in animal models. In a rat model of arthritis, CPIA demonstrated an effective dose (ED50) of 0.05 mg/kg when administered orally, indicating its potential as an anti-inflammatory agent .

- Analgesic Effects : The compound's analgesic properties have been explored, suggesting its ability to modulate pain pathways, although specific mechanisms remain under investigation .

- Antimicrobial Properties : Preliminary studies suggest that CPIA may possess antimicrobial activity against certain pathogens, although further research is required to elucidate its full spectrum of activity .

The precise mechanisms by which CPIA exerts its biological effects are not fully understood but may involve interactions with specific receptors or enzymes involved in inflammatory and microbial processes. The compound's structural characteristics allow it to potentially modulate various biological pathways.

Comparative Analysis with Related Compounds

CPIA shares structural similarities with other isoxazole derivatives, which influences their biological activities. A comparison of selected compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Isopropyl-isoxazole-5-carboxylic acid | Isopropyl group at position 3 | Different substituent influences bioactivity |

| 4-Isobutylisoxazole-3-carboxylic acid | Isobutyl group at position 4 | Variation in steric hindrance affects properties |

| 5-Methylisoxazole-4-carboxylic acid | Methyl group at position 5 | Exhibits distinct pharmacological profiles |

This table illustrates how variations in substituents can influence biological activity and chemical reactivity within the isoxazole family.

Case Studies and Research Findings

Several studies have contributed to the understanding of CPIA's biological activity:

- A study highlighted CPIA's interaction with proteins and enzymes relevant to disease pathways, emphasizing its role in modulating inflammatory responses .

- Investigations into its potential as an antimalarial agent revealed promising results against Plasmodium falciparum, suggesting that CPIA could serve as a lead compound for developing new antimalarial therapies .

常见问题

Q. What are the established synthetic routes for 3-cyclopropyl-5-isoxazolecarboxylic acid, and what reaction conditions are critical for yield optimization?

The synthesis of isoxazolecarboxylic acid derivatives often involves cyclocondensation reactions. For example, a general protocol involves refluxing a mixture of substituted hydrazines with appropriate carbonyl derivatives in acetic acid, followed by crystallization and purification (e.g., recrystallization from DMF/acetic acid mixtures) . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

- Temperature : Reflux conditions (typically 80–100°C) are critical for cyclization.

- Catalysts : Acidic conditions (e.g., sodium acetate) facilitate proton transfer during cyclization.

- Purification : HPLC or column chromatography is recommended for isolating high-purity fractions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical workflows should include:

- NMR spectroscopy : Confirm the presence of the cyclopropyl ring (δ ~0.5–2.0 ppm) and carboxylic acid proton (δ ~12–14 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., C₈H₁₀N₂O₂ has a theoretical mass of 166.18 g/mol) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95% area under the curve) .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .

- Solubility : Prepare stock solutions in DMSO or ethanol (stable for ≤6 months at –80°C) .

Advanced Research Questions

Q. How can contradictory solubility data across studies be resolved?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from:

- Polymorphism : Recrystallize the compound under varying conditions (e.g., slow evaporation vs. rapid cooling) and recharacterize via X-ray diffraction .

- Impurity profiles : Use LC-MS to identify byproducts (e.g., esterified derivatives) that alter solubility .

- pH-dependent solubility : Perform titrations in buffered solutions (pH 2–12) to map ionization effects .

Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?

- Prodrug derivatization : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .

- Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to improve aqueous solubility .

- Nanoparticle encapsulation : Use PLGA-based carriers for sustained release in target tissues .

Q. How should researchers design assays to evaluate the compound’s enzyme inhibition potential?

- Kinetic assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure IC₅₀ values in real time.

- Docking studies : Perform molecular dynamics simulations with homology-modeled enzyme structures (e.g., COX-2 or HDACs) to predict binding modes .

- Selectivity profiling : Test against a panel of related enzymes (e.g., serine vs. cysteine proteases) to identify off-target effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

| Source | Melting Point (°C) | Method |

|---|---|---|

| Study A | 145–147 | Capillary |

| Study B | 138–140 | DSC |

| Resolution : |

Q. Why do biological activity results vary across cell lines?

- Cell permeability : Use LC-MS/MS to quantify intracellular concentrations and correlate with efficacy .

- Metabolic stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .

- Receptor heterogeneity : Validate target expression levels (e.g., qPCR) in tested cell lines .

Methodological Best Practices

- Synthetic scale-up : Use flow chemistry for reproducible multigram synthesis, minimizing exothermic risks .

- Crystallography : Submit pure samples to crystallography databases (e.g., CCDC) to resolve structural ambiguities .

- Ethical compliance : Adhere to OECD guidelines for in vitro and in vivo toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。